Aripiprazole Impurity 12
説明
A metabolite of Aripiprazole
科学的研究の応用
Identification and Characterization
- Identification of Aripiprazole Impurities : A novel impurity in Aripiprazole, identified as 7-(4(4-(2,3-dichlorophenyl) piperazin-1-yl)butoxy)quinolin-2(1H)-one, was detected, isolated, synthesized, and characterized during the process development of Aripiprazole (Madhusudhan Gutta et al., 2008).
Analytical Methodologies
- HPLC Method for Determination of Aripiprazole and Impurities : A sensitive and reproducible ion pair RPLC method was developed for the determination of Aripiprazole and its nine impurities, validating the method according to the International Conference on Harmonization (ICH) guidelines (N. D. Filijović et al., 2014).
- Chromatographic Behavior Study : The study focused on the chromatographic behavior of Aripiprazole and its five chemical related impurities, evaluating molecular descriptors and thermodynamic parameters important in drug characterization (Florin Soponar et al., 2016).
- Stability Indicating RP-LC Method : A stability indicating RP-LC method was developed for quantitative determination of Aripiprazole in both bulk drug and pharmaceutical dosage forms, capable of detecting all five impurities of Aripiprazole (D. Rao et al., 2008).
Pharmacological Analysis
- Pharmacological Properties : Aripiprazole's unique pharmacological properties, including its partial agonist activity at dopamine D2 receptors and antagonist activity at serotonin receptors, were examined, contributing to its atypical antipsychotic characteristics (K. Burris et al., 2002).
Drug Monitoring and Quality Control
- Therapeutic Monitoring of Aripiprazole : The study detailed the process of measuring Aripiprazole using HPLC with column-switching and ultraviolet detection, highlighting its significance in therapeutic drug monitoring (K. Kirschbaum et al., 2005).
- Stress Degradation Studies : A validated stability indicating LC method for Aripiprazole was developed in the presence of its impurities and degradation products, ensuring the quality of regular production samples (K. S. Srinivas et al., 2008).
Formulation and Dosage Form Analysis
- Analysis of Polymorphs and Impurities : Instrumental methods like X-ray diffraction, IR spectroscopy, and DSC were used for differentiating the polymorphs of Aripiprazole, aiding in the optimization of formulations (Febry Ardiana et al., 2013).
- Nanoemulsion Formulation for Schizophrenia Treatment : Aripiprazole nanoemulsion was formulated using a mixture experimental design, enhancing encapsulation efficiency for schizophrenia treatment (Hamid Reza Fard Masoumi et al., 2015).
作用機序
Target of Action
Aripiprazole Impurity 12, also known as 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane;bromide, is a derivative of aripiprazole . Aripiprazole primarily targets dopamine D2 receptors (D2R) and serotonin 5-HT1A receptors , acting as a partial agonist, and serotonin 5-HT2A receptors , acting as an antagonist .
Mode of Action
This compound, similar to aripiprazole, is believed to exhibit a unique mechanism of action. Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors . This combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors, is thought to contribute to its efficacy .
Biochemical Pathways
The compound’s interaction with its targets leads to modulation of several neurotransmitter circuitries and cellular pathways. The complexity of the mechanism of action has progressively shifted the conceptualization of this agent from partial agonism to functional selectivity . From the induction of early genes to modulation of scaffolding proteins and activation of transcription factors, aripiprazole has been shown to affect multiple cellular pathways .
Pharmacokinetics
Aripiprazole, the parent compound, is known to be metabolized by cytochrome p450 (cyp) enzymes, particularly cyp2d6 and cyp3a4 . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.
Result of Action
The hypothesized effects of aripiprazole on cell-protective mechanisms and neurite growth, as well as the differential effects on intracellular pathways [ie, extracellular signal-regulated kinase (ERK)] compared with full D2R antagonists, suggest further exploration of these targets .
特性
IUPAC Name |
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N2.BrH/c15-12-4-3-5-13(14(12)16)17-6-10-18(11-7-17)8-1-2-9-18;/h3-5H,1-2,6-11H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDIOOIGAOGDMF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
795313-24-5 | |
Record name | 8-(2,3-Dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGW2NUD4FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。